(3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of azepane derivatives. It is characterized by the presence of a chlorophenyl group attached to an azepane ring and a methylpiperazine moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,6-diaminohexane and a suitable electrophile.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the azepane ring.
Attachment of the Methylpiperazine Moiety: The final step involves the coupling of the azepane derivative with 4-methylpiperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
(3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new therapeutic agents targeting neurological disorders, infectious diseases, and cancer.
Biological Studies: Investigation of its biological activities, such as antimicrobial, antiviral, and anticancer properties.
Chemical Biology: Utilization as a chemical probe to study biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of (3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(3-(4-Bromophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone: Similar structure with a bromophenyl group instead of a chlorophenyl group.
(3-(4-Fluorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
(3-(4-Methoxyphenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone: Similar structure with a methoxyphenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of (3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone lies in its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of the chlorophenyl group may enhance its binding affinity to certain molecular targets and improve its stability compared to other similar compounds.
Properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c1-20-10-12-21(13-11-20)18(23)22-9-3-2-4-16(14-22)15-5-7-17(19)8-6-15/h5-8,16H,2-4,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBCWYYEADHQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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